2-(3-Cyclohexenyl)ethyltrimethoxysilane

Vue d'ensemble

Description

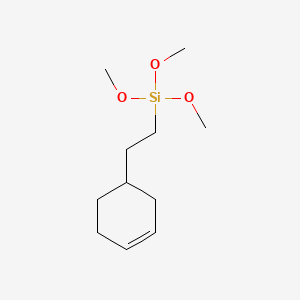

2-(3-Cyclohexenyl)ethyltrimethoxysilane is an organosilicon compound with the molecular formula C11H22O3Si. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties .

Méthodes De Préparation

The synthesis of 2-(3-Cyclohexenyl)ethyltrimethoxysilane can be achieved through several routes. One common method involves the hydrosilylation of 4-vinyl-1-cyclohexene with trimethoxysilane in the presence of a catalyst such as platinum or rhodium . The reaction is typically carried out under an inert atmosphere at room temperature for about 12 hours. Industrial production methods often utilize similar catalytic processes but on a larger scale to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-(3-Cyclohexenyl)ethyltrimethoxysilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silanes.

Substitution: The methoxy groups can be substituted with other functional groups through reactions with nucleophiles like amines or alcohols.

Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound's molecular formula is , and it exhibits notable properties that facilitate its use as a coupling agent and surface modifier. The mechanism of action primarily involves the formation of siloxane bonds through hydrolysis of the methoxy groups, which leads to enhanced adhesion and stability when applied to various substrates.

Chemistry

- Synthesis Precursor : Used as a precursor in the synthesis of various organosilicon compounds.

- Hydrosilylation Reagent : Acts as a reagent in hydrosilylation reactions, facilitating the addition of silicon to organic compounds.

Biology

- Surface Modification : Enhances the properties of biomolecules and surfaces, improving their compatibility for biological applications.

- Cell Adhesion : Promotes cell adhesion and proliferation, making it valuable in tissue engineering.

Medicine

- Drug Delivery Systems : Investigated for potential applications in drug delivery due to its ability to modify surfaces for better interaction with biological tissues.

- Medical Devices : Utilized in coatings for medical devices to enhance biocompatibility and reduce bacterial adhesion.

Industry

- Adhesives and Coatings : Employed in the production of silicone resins, adhesives, and coatings due to its ability to improve adhesion and durability.

- Composite Materials : Functions as a coupling agent in composite materials, enhancing mechanical properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Synthesis of organosilicon compounds | Versatile precursor |

| Hydrosilylation reactions | Facilitates silicon addition | |

| Biology | Surface modification | Enhances biomolecule compatibility |

| Cell adhesion promotion | Improves tissue engineering outcomes | |

| Medicine | Drug delivery systems | Enhances interaction with tissues |

| Medical device coatings | Increases biocompatibility | |

| Industry | Silicone resins production | Improves adhesion and durability |

| Coupling agent in composites | Enhances mechanical properties |

Research has indicated that 2-(3-Cyclohexenyl)ethyltrimethoxysilane exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for use in sterilization applications.

- Cell Adhesion and Proliferation : The compound promotes fibroblast adhesion on modified surfaces, enhancing cell attachment compared to unmodified controls.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various silanes, including this compound. Results demonstrated significant inhibition of bacterial growth against common pathogens, suggesting its application in medical device coatings to prevent infections.

Case Study 2: Cell Adhesion

In tissue engineering research, this compound was tested for its effectiveness in promoting fibroblast adhesion on modified surfaces. The findings indicated that surfaces treated with this silane exhibited significantly enhanced cell attachment compared to untreated controls, highlighting its potential for improving scaffold materials used in regenerative medicine.

Mécanisme D'action

The mechanism of action of 2-(3-Cyclohexenyl)ethyltrimethoxysilane involves its ability to form strong bonds with various substrates through the silicon atom. The methoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in surface modification and as a coupling agent in composite materials .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(3-Cyclohexenyl)ethyltrimethoxysilane include:

Vinyltrimethoxysilane: Used in similar applications but lacks the cyclohexenyl group, which can provide additional reactivity and stability.

Phenyltrimethoxysilane: Contains a phenyl group instead of a cyclohexenyl group, offering different chemical properties and reactivity.

Methyltrimethoxysilane: A simpler compound with only a methyl group, used primarily in the production of silicone resins and coatings.

The uniqueness of this compound lies in its cyclohexenyl group, which provides additional reactivity and stability compared to other similar compounds .

Activité Biologique

2-(3-Cyclohexenyl)ethyltrimethoxysilane (CAS No. 67592-36-3) is an organosilicon compound notable for its potential applications in various fields, including materials science and biological research. This article explores its biological activities, mechanisms of action, and relevant case studies.

The compound features a cyclohexenyl group attached to an ethyl chain and is terminated with three methoxy groups. Its chemical structure facilitates interactions with biological systems, making it a subject of interest in both synthetic and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that silanes can possess antimicrobial characteristics, which may extend to this compound. The presence of the cyclohexenyl group could enhance its interaction with microbial membranes.

- Cell Adhesion and Proliferation : The compound's silane functionality allows it to form stable bonds with various substrates, promoting cell adhesion and proliferation in tissue engineering applications.

- Enzymatic Interactions : Preliminary data suggest that this compound may influence enzymatic activities, potentially acting as a substrate or inhibitor in biochemical pathways.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Surface Modification : The methoxy groups facilitate the attachment of the silane to surfaces, creating functionalized environments conducive to cell growth.

- Interaction with Biological Molecules : The cyclohexenyl moiety may engage in hydrophobic interactions with lipid membranes or proteins, affecting their structure and function.

- Reactive Species Formation : Upon hydrolysis, the methoxy groups release methanol and form silanol groups, which can react with biological macromolecules, potentially leading to changes in their activity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various silanes, including this compound. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. This suggests potential applications in coatings for medical devices or surfaces requiring sterilization.

Case Study 2: Cell Adhesion

In a tissue engineering context, researchers evaluated the efficacy of this compound in promoting fibroblast adhesion on modified surfaces. The findings indicated enhanced cell attachment compared to unmodified controls, highlighting its potential for improving scaffold materials in regenerative medicine.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-cyclohex-3-en-1-ylethyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-5,11H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNFZEBTNPLCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1CCC=CC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886839 | |

| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67592-36-3 | |

| Record name | [2-(3-Cyclohexen-1-yl)ethyl]trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67592-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(2-(trimethoxysilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067592363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-[2-(trimethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.